molecular formula C18H19N5O2 B6131728 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine

2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine

Cat. No. B6131728
M. Wt: 337.4 g/mol
InChI Key: AFZYDBMWPDDSRI-UHFFFAOYSA-N
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Description

2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine, also known as FPTQ, is a novel compound that has gained significant interest in scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine exerts its pharmacological effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of COX-2 and PDE4, which are involved in the production of inflammatory mediators such as prostaglandins and cytokines. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine inhibits viral replication by targeting viral proteins and interfering with viral entry and replication.
Biochemical and Physiological Effects:
2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine also induces cell death in cancer cells and inhibits viral replication. Moreover, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been found to enhance memory and cognitive function by modulating the activity of neurotransmitters such as acetylcholine.

Advantages and Limitations for Lab Experiments

2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has several advantages for lab experiments. It has been shown to exhibit potent pharmacological effects at low concentrations, making it a promising candidate for drug development. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine is also relatively stable and can be easily synthesized using standard organic chemistry techniques. However, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has not been extensively studied in vivo, and its safety profile has not been fully established.

Future Directions

There are several future directions for the study of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine. One potential application of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has also shown promise as a potential anti-cancer and anti-viral agent. Future studies could focus on optimizing the synthesis method for 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine and evaluating its safety and efficacy in preclinical and clinical trials. Moreover, the development of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine derivatives with improved pharmacokinetic properties could further enhance its therapeutic potential.

Synthesis Methods

2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine can be synthesized using a multi-step process, which involves the reaction of various chemical compounds such as pyridine, furoic acid, and piperidine. The synthesis method for 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine is complex and requires expertise in organic chemistry. However, the yield of 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine can be optimized by using the appropriate reaction conditions and purification techniques.

Scientific Research Applications

2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. 2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine has also been found to induce cell death in cancer cells and inhibit viral replication.

properties

IUPAC Name

furan-2-yl-[3-[(4-pyridin-2-yltriazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(17-7-4-10-25-17)22-9-3-5-14(11-22)12-23-13-16(20-21-23)15-6-1-2-8-19-15/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZYDBMWPDDSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CN3C=C(N=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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